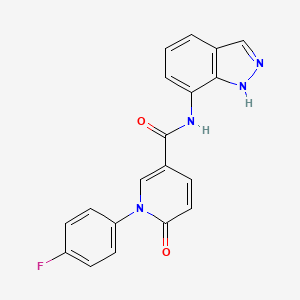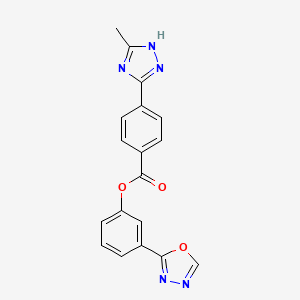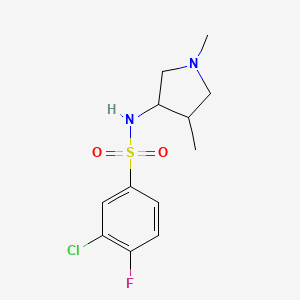
1-Cyclopropylbutan-2-one
Vue d'ensemble
Description
1-Cyclopropylbutan-2-one is a cyclic ketone characterized by a cyclopropyl group attached to the second carbon atom of the butanone chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutan-2-one can be synthesized through various methods, including the [2 + 2] cycloaddition reaction, which is a primary and commonly used method for synthesizing cyclobutanes . This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Substitution reactions can occur at the cyclopropyl ring or the carbonyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Cyclopropylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Cyclopropylbutan-2-one can be compared with other similar compounds, such as cyclopropyl ketones and cyclobutanes. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Cyclopropyl ketones: These compounds have a cyclopropyl group attached to a carbonyl group, similar to this compound, but may have different chain lengths or substituents.
Cyclobutanes: These compounds contain a four-membered ring and may exhibit different chemical properties and reactivity compared to cyclopropyl ketones
Propriétés
IUPAC Name |
1-cyclopropylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXRPMPOBUVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604419 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-91-8 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-cyanoethyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}-N-(3,3,3-trifluoropropyl)acetamide](/img/structure/B1652158.png)
![N-[(3-Cyanophenyl)methyl]-2-ethylthiomorpholine-4-carboxamide](/img/structure/B1652159.png)
![2-methyl-N-[4-({[4-(piperidine-1-carbonyl)-1,2,5-oxadiazol-3-yl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B1652160.png)


![methyl 2-{N-[(2-ethyl-1,3-thiazol-5-yl)methyl]acetamido}acetate](/img/structure/B1652164.png)

![5-hydroxy-2-{[4-(2-methyl-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B1652168.png)
